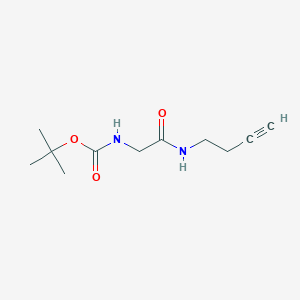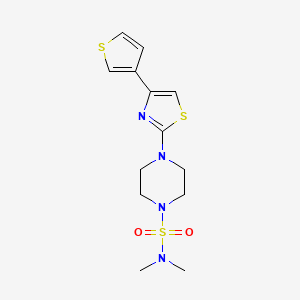![molecular formula C7H5N3O B2724321 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-36-1](/img/structure/B2724321.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an aldehyde functional group at the 4-position. Its structural features make it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method involves the use of diethyl malonate and allyl bromide in an α-alkylation reaction, followed by cyclization with amidine to form a six-membered bislactam ring. The subsequent steps include chlorination of the carbonyl group with phosphorus oxychloride, oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate, and final cyclization to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing waste. These methods typically involve the use of cost-effective raw materials and environmentally friendly reaction conditions. For instance, the use of formamidine salts and alkali in condensation reactions has been reported to achieve high yield and selectivity with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium osmate hydrate and sodium periodate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde primarily involves its interaction with specific molecular targets, such as kinases. The compound acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation. This inhibition disrupts key signaling pathways involved in cell growth, proliferation, and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Comparison: Compared to its analogs, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and synthetic utility. This functional group allows for further derivatization and modification, enhancing its versatility in medicinal chemistry .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGROVAMKBUWIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
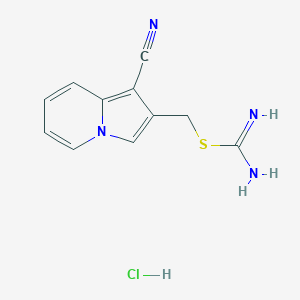
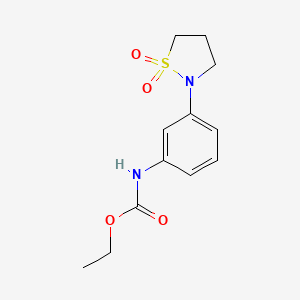
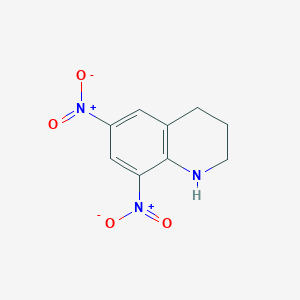
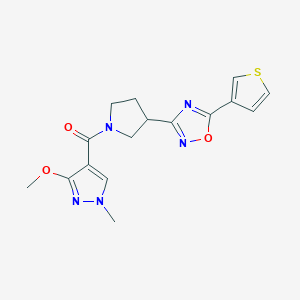
![3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2724244.png)
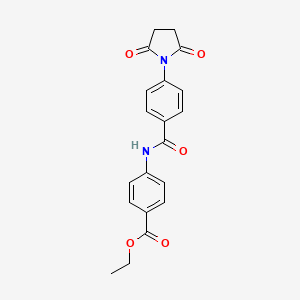
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
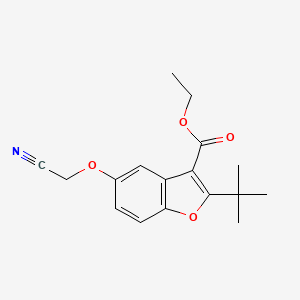
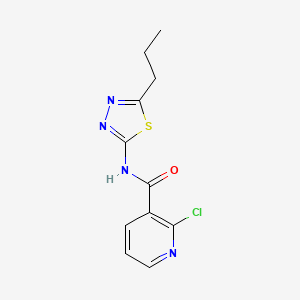
![(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724254.png)
![2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2724258.png)
